3-{[(4-Chlorophenyl)sulfonyl]methyl}-4-nitrobenzenecarboxamide
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Overview
Description
3-{[(4-Chlorophenyl)sulfonyl]methyl}-4-nitrobenzenecarboxamide is a chemical compound . It has been mentioned in the context of various chemical reactions and studies .
Molecular Structure Analysis
The molecular formula of this compound is C14H9ClN2O4S. The average mass is 336.8 g/mol. More detailed structural analysis would require specific studies or computational modeling.Chemical Reactions Analysis
Specific chemical reactions involving this compound are not detailed in the sources retrieved . Further information would require access to more specialized databases or literature.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the sources retrieved . For comprehensive information, one would need to refer to material safety data sheets or similar resources.Scientific Research Applications
Organic Synthesis Applications
- A study by Sapegin et al. (2018) describes how 4-Chloro-3-nitrobenzenesulfonamide can be utilized in organic synthesis, specifically in the formation of novel [1,4]oxazepine-based primary sulfonamides. These compounds have shown strong inhibition of human carbonic anhydrases, highlighting their potential utility in designing therapeutics (Sapegin et al., 2018).
Material Science Applications
- The synthesis of thermally stable aromatic poly(imide amide benzimidazole) copolymers incorporating a similar structural motif demonstrates its significance in creating new materials with high thermal stability. These copolymers have potential applications in high-performance plastics and aerospace materials due to their exceptional solubility and thermal properties (Wang & Wu, 2003).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[(4-chlorophenyl)sulfonylmethyl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O5S/c15-11-2-4-12(5-3-11)23(21,22)8-10-7-9(14(16)18)1-6-13(10)17(19)20/h1-7H,8H2,(H2,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNOAWLIFSMFBFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CC2=C(C=CC(=C2)C(=O)N)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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